N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
CAS No.: 1396885-06-5
Cat. No.: VC6629698
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396885-06-5 |
|---|---|
| Molecular Formula | C21H20N2O5 |
| Molecular Weight | 380.4 |
| IUPAC Name | N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O5/c24-17-11-19(28-18-4-2-1-3-16(17)18)20(25)22-12-14-5-8-23(9-6-14)21(26)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25) |
| Standard InChI Key | NRRWWBKHWXWMML-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=COC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 4H-chromene-2-carboxamide backbone substituted at the nitrogen atom with a ((1-(furan-3-carbonyl)piperidin-4-yl)methyl) group. Key structural elements include:
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Chromene core: A benzopyran-derived scaffold with a ketone group at position 4, known for its role in modulating biological activities such as anti-inflammatory and anticancer effects .
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Carboxamide linkage: The chromene-2-carboxamide group enhances hydrogen-bonding potential, influencing target binding and solubility .
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Piperidine-furan hybrid: The piperidin-4-ylmethyl group substituted with a furan-3-carbonyl moiety introduces conformational rigidity and potential interactions with enzymes or receptors.
Physicochemical Properties
While exact data for this compound are unavailable, analogous structures provide benchmarks:
| Property | Value (Analog-Based Estimate) |
|---|---|
| Molecular formula | C₂₁H₂₁N₂O₅ |
| Molecular weight | 405.4 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| LogP | ~2.5 (predicted) |
The furan and piperidine groups likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Analytical Characterization
Synthetic Strategy
The synthesis likely follows a multi-step approach, drawing from methodologies for chromene carboxamides and piperidine derivatives :
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Chromene core formation:
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Carboxamide derivatization:
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Piperidine-furan coupling:
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Introduction of the ((1-(furan-3-carbonyl)piperidin-4-yl)methyl) group via reductive amination or nucleophilic substitution, using furan-3-carbonyl chloride as an acylating agent.
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Analytical Data
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¹H NMR: Key signals include:
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (chromone ketone), and ~1600 cm⁻¹ (furan C=C) .
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Mass Spectrometry: Molecular ion peak at m/z 405.4 (M⁺).
Challenges and Future Directions
Synthetic Optimization
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Yield improvement: Optimize coupling reactions using microwave-assisted synthesis or flow chemistry.
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Stereoselectivity: Address potential racemization during piperidine functionalization.
Preclinical Development
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